7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine
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Overview
Description
(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a chloro and phenylethylthio substituent. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 4-amino-2-(methylsulfanyl)thiazole-5-carboxamides via the Thorpe-Ziegler reaction. This intermediate is then methylated using dipotassium cyanodithioimidocarbonate and 2-chloroacetamides . The final step involves the I2-catalyzed dehydrogenative condensation of the intermediate with benzaldehydes in DMSO at 120°C, yielding the desired thiazolopyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and phenylethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activities.
Pyrimidine Derivatives: Compounds like 2,4,6-trisubstituted pyrimidines exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine is unique due to its specific substituents, which confer distinct biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
Properties
Molecular Formula |
C13H11ClN4S2 |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
7-chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H11ClN4S2/c1-7(8-5-3-2-4-6-8)19-13-16-10(14)9-11(18-13)17-12(15)20-9/h2-7H,1H3,(H2,15,16,17,18) |
InChI Key |
ZLBSIZVCJRBSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC3=C(C(=N2)Cl)SC(=N3)N |
Origin of Product |
United States |
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